molecular formula C6HClF3N3 B6271583 3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile CAS No. 2092807-11-7

3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile

Cat. No.: B6271583
CAS No.: 2092807-11-7
M. Wt: 207.5
InChI Key:
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Description

3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile is a chemical compound with the molecular formula C6HClF3N3 It is a derivative of pyridazine, characterized by the presence of a chloro group at the 3-position, a trifluoromethyl group at the 5-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridazine.

    Reaction with Cyanogen Bromide: The intermediate compound is then reacted with cyanogen bromide (BrCN) under controlled conditions to introduce the carbonitrile group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to handle the reactive intermediates and reagents safely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while addition reactions with the carbonitrile group can produce amides or other functionalized compounds.

Scientific Research Applications

3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, trifluoromethyl, and carbonitrile groups can influence its binding affinity and specificity for these targets, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridazine: Lacks the carbonitrile group but shares the chloro and trifluoromethyl substituents.

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of the carbonitrile group and has a pyridine ring instead of pyridazine.

    3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring and no carbonitrile group.

Uniqueness

3-chloro-5-(trifluoromethyl)pyridazine-4-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the carbonitrile group at the 4-position enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

2092807-11-7

Molecular Formula

C6HClF3N3

Molecular Weight

207.5

Purity

95

Origin of Product

United States

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